molecular formula C11H8Cl2N2O4 B6635361 2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No. B6635361
M. Wt: 303.09 g/mol
InChI Key: QHJLUXJQVXQTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Mechanism of Action

2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and cause pain and fever. By inhibiting the production of prostaglandins, 2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid reduces pain and inflammation.
Biochemical and Physiological Effects:
2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has been shown to have analgesic, anti-inflammatory, and antipyretic effects. It has also been shown to reduce platelet aggregation, which can reduce the risk of blood clots. 2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has been shown to have a half-life of 1-2 hours and is metabolized in the liver.

Advantages and Limitations for Lab Experiments

2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has several advantages for lab experiments. It is readily available and has a well-established mechanism of action. It is also relatively inexpensive compared to other NSAIDs. However, 2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid can have variable effects depending on the experimental model used. It is important to carefully select the appropriate experimental model when using 2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid.

Future Directions

There are several future directions for 2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid research. One area of research is the development of new formulations of 2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of 2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid's potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid and its effects on various physiological systems.

Synthesis Methods

2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is synthesized by reacting 2-amino-5-chlorobenzophenone with potassium hydroxide in the presence of carbon dioxide to form 2-(2,6-dichlorophenylamino)benzophenone. This intermediate is then reacted with glyoxylic acid to form 2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid.

Scientific Research Applications

2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. 2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

2-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O4/c12-5-1-6(13)3-7(2-5)15-10(18)8(4-9(16)17)14-11(15)19/h1-3,8H,4H2,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJLUXJQVXQTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

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